molecular formula FeH2O2 B8605487 Ferrous hydroxide

Ferrous hydroxide

Cat. No.: B8605487
M. Wt: 89.86 g/mol
InChI Key: NCNCGGDMXMBVIA-UHFFFAOYSA-L
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Description

Ferrous hydroxide, with the chemical formula Fe(OH)₂, is an inorganic compound that appears as a white to greenish solid . It is poorly soluble in water and is typically produced by the reaction of iron(II) salts, such as iron(II) sulfate, with hydroxide ions . In research, its most significant value lies in its role as a precursor in the formation of other iron oxides. When this compound oxidizes in air, its color changes from white to green and finally to reddish-brown, indicating the formation of ferric compounds . A critical reaction is its transformation into magnetite (Fe₃O₄) under anaerobic conditions through the Schikorr reaction: 3 Fe(OH)₂ → Fe₃O₄ + H₂ + 2 H₂O . This mechanism is fundamental to studies in aqueous corrosion processes . Beyond corrosion science, this compound has been investigated for environmental remediation applications, particularly for the removal of toxic oxyanions like selenate and selenite from water systems, where it acts as a reducing agent . This product is intended For Research Use Only.

Properties

Molecular Formula

FeH2O2

Molecular Weight

89.86 g/mol

IUPAC Name

iron(2+);dihydroxide

InChI

InChI=1S/Fe.2H2O/h;2*1H2/q+2;;/p-2

InChI Key

NCNCGGDMXMBVIA-UHFFFAOYSA-L

Canonical SMILES

[OH-].[OH-].[Fe+2]

Origin of Product

United States

Comparison with Similar Compounds

Ferrous Hydroxide vs. Ferric Hydroxide (Fe(OH)₃)

Property This compound (Fe(OH)₂) Ferric Hydroxide (Fe(OH)₃)
Oxidation State Fe²⁺ Fe³⁺
Color Pale green Reddish-brown
Solubility 0.00015 g/100 mL (water) Insoluble in water
Reactivity Strong reducing agent; oxidizes rapidly in air Weak oxidizer; stable in air
Aging Behavior Loses reducing capacity over time; forms Fe₃O₄ or Fe(OH)₃ Forms hydrated oxides (e.g., goethite)
Applications Environmental remediation Water treatment (flocculation)

Key Differences :

  • Redox Activity : Fe(OH)₂ reduces nitrates to ammonia under anaerobic conditions, while Fe(OH)₃ lacks this ability .
  • Biological Absorption : Fe²⁺ in ferrous compounds is absorbed 4–10× more efficiently than Fe³⁺ in ferric forms, critical for iron supplements .

This compound vs. Ferrous Carbonate (FeCO₃)

Property This compound (Fe(OH)₂) Ferrous Carbonate (FeCO₃)
Composition Fe²⁺ + 2OH⁻ Fe²⁺ + CO₃²⁻
Stability Oxidizes rapidly in air Hygroscopic; oxidizes to Fe(OH)₃
Solubility Low (0.00015 g/100 mL) Practically insoluble in water
Reactivity Reduces nitrates and organic compounds Reacts with acids to release CO₂
Applications Precursor for magnetite synthesis Production of FeSO₄ and FeCl₂

Aging Dynamics :

  • Fresh FeCO₃ has higher solubility than aged forms, which lose reactivity due to structural changes .
  • Both compounds are intermediates in anaerobic iron corrosion but differ in environmental persistence .

This compound vs. Ferrous Sulfate (FeSO₄)

Property This compound (Fe(OH)₂) Ferrous Sulfate (FeSO₄)
Form Solid precipitate Crystalline salt
Solubility Insoluble in water 25.5 g/100 mL (20°C)
Bioavailability Low (due to instability) High (standard for iron supplements)
Oxidation Forms Fe(OH)₃ in air Forms Fe³⁺ in acidic conditions
Applications Limited by instability Agriculture (fertilizers), medicine (anemia treatment)

Pharmacological Note:

  • FeSO₄ is the gold standard for treating iron-deficiency anemia due to its high bioavailability (5× better than ferric forms) .

This compound vs. Ferric Oxide (Fe₂O₃)

Property This compound (Fe(OH)₂) Ferric Oxide (Fe₂O₃)
Oxidation State Fe²⁺ Fe³⁺
Magnetic Properties Weakly paramagnetic Paramagnetic (nanoparticles)
Thermal Stability Decomposes >100°C Stable up to 1,400°C
Applications Lab-scale reactions Pigments, magnetic storage

Environmental Impact :

  • Fe₂O₃ nanoparticles are used in drug delivery, whereas Fe(OH)₂’s instability restricts its utility .

Preparation Methods

Nitrogen-Purged Syringe Method

The most widely cited method involves deoxygenating reactants using nitrogen gas to prevent oxidation. As detailed in CN105819516A , the protocol includes:

  • Boiling distilled water under nitrogen flow (80–100 SCCM) to remove dissolved oxygen.

  • Preparing FeSO₄·7H₂O (5.56 g/100 mL) and NaOH (1.6 g/100 mL) solutions in oxygen-free water.

  • Pre-treating syringes by repeated push-pull cycles with deoxygenated water to remove adsorbed oxygen.

  • Mixing FeSO₄ and NaOH solutions in a 1:1.1–1.3 volume ratio via syringe injection at 0.2–0.5 mL/s.

Key Findings :

  • White Fe(OH)₂ precipitates remain stable for >24 hours under nitrogen.

  • Adding reduced iron powder (1–3% of FeSO₄ mass) suppresses Fe²⁺ → Fe³⁺ oxidation.

  • Optimal parameters: 94–100°C boiling, pH 12, and 30–40 SCCM nitrogen during mixing.

Alkaline Hydrolysis of Ferrous Salts

A simplified lab-scale approach involves reacting FeCl₂ with NaOH under anaerobic conditions11:

  • Dissolve 20 g iron filings in 100 mL HCl to generate FeCl₂.

  • Filter and slowly add 45 g NaOH in 100 mL H₂O to avoid exothermic runaway.

  • Immediate grey precipitate formation (Fe(OH)₂), darkening upon air exposure11.

Limitations :

  • Rapid oxidation necessitates inert gas purging (e.g., argon).

  • Yield purity is highly sensitive to trace O₂ contamination.

Electrochemical and Oxidation-Control Methods

Controlled Oxidation of Metallic Iron

US1689951A describes an industrial process for Fe(OH)₂ production via iron oxidation:

  • Wet iron borings with acidic solution (e.g., 1–10% H₂SO₄).

  • Expose to air to form surface Fe(OH)₂ coatings .

  • Mechanically remove coatings via agitation and flush with acid salt solutions.

Advantages :

  • Scalable for bulk synthesis.

  • Utilizes low-cost iron waste.

Challenges :

  • Requires precise control of humidity and O₂ levels to avoid Fe³⁺ formation.

Electrochemical Reduction

A niche method employs cathodic reduction of Fe³⁺ to Fe²⁺ in alkaline media:

  • Electrolyze Fe(NO₃)₃ solution at −0.8 V (vs. Ag/AgCl) .

  • Maintain pH 9–10 using NH₄OH to precipitate Fe(OH)₂.

Outcomes :

  • Particle size : 20–50 nm (TEM data).

  • Requires potentiostatic control to avoid over-oxidation.

Biomimetic and Green Synthesis Approaches

Protein-Mediated Crystallization

The Mms6 protein from Magnetospirillum magneticum templates Fe(OH)₂ nucleation:

  • Mix Fe²⁺/Fe³⁺ solutions with Mms6 (1–5 mg/mL).

  • Oxidize partially under N₂ to form uniform Fe(OH)₂ nanocrystals .

Results :

  • Cubo-octahedral crystals (50–100 nm) with narrow size distribution.

  • Protein adsorption stabilizes Fe²⁺ and directs crystal morphology.

Comparative Analysis of Methods

MethodReactantsConditionsYield (%)StabilityScalability
Nitrogen-syringeFeSO₄, NaOHN₂, 94–100°C, pH 1285–90>24 hoursModerate
Alkaline hydrolysis11FeCl₂, NaOHAmbient, anaerobic70–75Minutes (in air)Low
Iron oxidationMetallic Fe, H₂SO₄Humid air, 25–40°C60–70HoursHigh
ElectrochemicalFe(NO₃)₃, NH₄OH−0.8 V, pH 9–1080–85Days (dry)Low
BiomimeticFe²⁺/Fe³⁺, Mms6 proteinpH 7, 25°C90–95WeeksLow

Challenges and Stabilization Strategies

Oxidation Mitigation

  • Inert atmosphere : N₂ or Ar gas purging is critical.

  • Reducing agents : Ascorbic acid or Fe⁰ powder scavenge residual O₂.

  • Coating : Silica or polymer encapsulation extends stability.

pH and Temperature Sensitivity

  • Fe(OH)₂ precipitates at pH 7–9 but dissolves at pH <6.

  • High temperatures (>60°C) accelerate oxidation to Fe₃O₄.

Industrial and Research Applications

  • Wastewater treatment : Fe(OH)₂ reduces Cr(VI) to Cr(III).

  • Battery anodes : Nanocrystalline Fe(OH)₂ shows high Li⁺ storage capacity.

  • Pharmaceuticals : Serves as an iron supplement precursor .

Q & A

Q. What are the optimal synthesis methods for producing high-purity ferrous hydroxide in laboratory settings?

this compound is typically synthesized via precipitation reactions under inert conditions to prevent oxidation. A validated method involves reacting ferrous chloride (FeCl₂) with a hydroxide source (e.g., NaOH or CaO) in deoxygenated water. For example, calcium oxide (CaO) can precipitate Fe(OH)₂ from FeCl₂ solutions under controlled pH (~8–9) and temperature (25–40°C) . Key steps include:

  • Inert atmosphere : Use nitrogen/argon purging to minimize Fe²⁺ oxidation.
  • Dispersant addition : Polyvinylpyrrolidone (PVP) or similar agents improve particle homogeneity .
  • Post-synthesis handling : Rapid filtration and drying under vacuum to preserve phase purity.

Q. How can researchers characterize the crystallinity and purity of this compound?

Standard characterization techniques include:

  • X-ray diffraction (XRD) : Identify Fe(OH)₂ peaks (e.g., 2θ = 16.5°, 33.7°) and check for impurities like Fe₃O₄ or FeOOH .
  • Thermogravimetric analysis (TGA) : Monitor mass loss at 100–200°C (dehydration) and 300–400°C (decomposition to FeO) .
  • Mössbauer spectroscopy : Confirm Fe²⁺ oxidation state via quadrupole splitting parameters (δ ≈ 1.2–1.4 mm/s) .

Q. Why does this compound rapidly oxidize in aqueous environments, and how can this be mitigated experimentally?

Fe(OH)₂ is thermodynamically unstable in water, oxidizing to Fe³⁺ species (e.g., FeOOH, Fe₃O₄) via dissolved O₂. Mitigation strategies:

  • Acidified solutions : Adding HCl (0.1–1 M) suppresses hydrolysis and stabilizes Fe²⁺ .
  • Chelating agents : Ethylenediaminetetraacetic acid (EDTA) binds Fe²⁺, reducing redox activity .
  • In-situ monitoring : Use electrochemical probes (e.g., ORP sensors) to track oxidation kinetics .

Advanced Research Questions

Q. What mechanisms govern the oxidation of this compound to magnetite (Fe₃O₄) under varying experimental conditions?

Fe(OH)₂ oxidizes to Fe₃O₄ via a two-step process:

Partial oxidation : Fe(OH)₂ → FeOOH + Fe(OH)₂ (unreacted).

Solid-state reaction : FeOOH + Fe(OH)₂ → Fe₃O₄ + H₂O.
Key variables affecting kinetics and product composition:

  • Temperature : Higher temperatures (>80°C) accelerate oxidation but may favor hematite (α-Fe₂O₃) formation .
  • pH : Neutral-to-alkaline conditions promote Fe₃O₄, while acidic media favor FeOOH .
  • Oxidant choice : Air vs. H₂O₂ alters reaction pathways and particle morphology .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in solubility products (Ksp) and redox potentials often arise from:

  • Experimental conditions : Variations in ionic strength, temperature, or O₂ contamination .
  • Characterization limitations : Amorphous Fe(OH)₂ vs. crystalline phases yield different data .
    Methodological recommendations :
  • Replicate studies under strictly controlled atmospheres (e.g., gloveboxes).
  • Cross-validate using multiple techniques (e.g., XRD, TGA, ICP-MS) .
  • Consult computational models (DFT) to reconcile experimental and theoretical values .

Q. What novel applications of this compound are emerging in environmental or materials science research?

Recent advances include:

  • Wastewater treatment : Fe(OH)₂ reduces Cr(VI) to Cr(III) via surface-mediated electron transfer .
  • Battery anodes : Fe(OH)₂-derived Fe₃O₄ exhibits high theoretical capacity (926 mAh/g) in Li-ion batteries .
  • Magnetic composites : Fe(OH)₂/Fe₃O₄ hybrids show promise in targeted drug delivery systems .

Methodological Best Practices

  • Reproducibility : Document inert gas flow rates, reagent purity, and stirring speeds in detail .
  • Data interpretation : Use error bars for XRD peak intensities and TGA mass losses to quantify uncertainty .
  • Interdisciplinary collaboration : Partner with computational chemists or engineers to optimize synthesis pathways .

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